molecular formula C10H8N2O3S B2763587 Methyl 4-(1,2,3-thiadiazol-5-yloxy)benzoate CAS No. 338421-22-0

Methyl 4-(1,2,3-thiadiazol-5-yloxy)benzoate

Cat. No.: B2763587
CAS No.: 338421-22-0
M. Wt: 236.25
InChI Key: VPOKGLRQUYBWOW-UHFFFAOYSA-N
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Description

Methyl 4-(1,2,3-thiadiazol-5-yloxy)benzoate is a chemical compound with the molecular formula C10H8N2O3S. It is known for its unique structure, which includes a thiadiazole ring attached to a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(1,2,3-thiadiazol-5-yloxy)benzoate typically involves the reaction of 4-hydroxybenzoic acid with 1,2,3-thiadiazole-5-yl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(1,2,3-thiadiazol-5-yloxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 4-(1,2,3-thiadiazol-5-yloxy)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(1,2,3-thiadiazol-5-yloxy)benzoate involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or enzyme function .

Comparison with Similar Compounds

Uniqueness: Methyl 4-(1,2,3-thiadiazol-5-yloxy)benzoate stands out due to its unique combination of a thiadiazole ring and a benzoate ester, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4-(thiadiazol-5-yloxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3S/c1-14-10(13)7-2-4-8(5-3-7)15-9-6-11-12-16-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPOKGLRQUYBWOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=CN=NS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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